1-Propanol, 2,3-diethoxy-

Catalog No.
S3341318
CAS No.
4756-20-1
M.F
C7H16O3
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propanol, 2,3-diethoxy-

CAS Number

4756-20-1

Product Name

1-Propanol, 2,3-diethoxy-

IUPAC Name

2,3-diethoxypropan-1-ol

Molecular Formula

C7H16O3

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C7H16O3/c1-3-9-6-7(5-8)10-4-2/h7-8H,3-6H2,1-2H3

InChI Key

CCLNWKPQPZBSEI-UHFFFAOYSA-N

SMILES

CCOCC(CO)OCC

Canonical SMILES

CCOCC(CO)OCC

1-Propanol, 2,3-diethoxy- is a chemical compound with the molecular formula C₇H₁₆O₃ and a molar mass of 148.2 g/mol. It is classified as an alcohol and features two ethoxy groups attached to a propanol backbone. The compound is known for its clear, colorless liquid appearance and has a density of approximately 0.95 g/cm³ at 20 °C .

Typical of alcohols, including:

  • Esterification: Reacting with acids to form esters.
  • Oxidation: Oxidizing agents can convert the alcohol to aldehydes or ketones.
  • Dehydration: Under specific conditions, it can lose water to form alkenes.

These reactions are significant in synthetic organic chemistry for creating more complex molecules.

Synthesis of 1-Propanol, 2,3-diethoxy- typically involves the following methods:

  • Alkylation of Alcohols: Ethanol can be reacted with propanol under acidic conditions to yield diethoxy-propanol.
  • Esterification Reactions: Utilizing ethyl bromide and propylene glycol can also lead to the formation of this compound.

These methods highlight the versatility of alcohols in organic synthesis.

1-Propanol, 2,3-diethoxy- shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaMolar Mass (g/mol)Unique Features
EthanolC₂H₅OH46.07Simple alcohol; widely used as a solvent and beverage.
1-PropanolC₃H₈O60.10Linear alcohol; used as a solvent and fuel.
Diethyl EtherC₄H₁₀O74.12Ether; used as an anesthetic and solvent.
GlycerolC₃H₈O₃92.09Triol; used in food and pharmaceuticals.

Uniqueness

1-Propanol, 2,3-diethoxy- is unique due to its diethoxy substitution on a propanol backbone which enhances its solubility properties compared to simpler alcohols and ethers. This structural complexity may allow for specific applications in chemical synthesis that simpler compounds cannot fulfill.

The conceptual framework for acetal chemistry originated in the 19th century with Emil Fischer’s pioneering work on carbohydrate derivatives. Acetals, defined by their R₂C(OR')₂ structure, gained prominence as protective groups for carbonyl functionalities due to their stability under basic conditions. Early synthetic routes relied on stoichiometric acid catalysis, often resulting in modest yields and challenging purification processes. The evolution of 2,3-diethoxy-1-propanol synthesis mirrors broader trends in acetal chemistry, transitioning from classical methods to modern catalytic systems. For instance, while traditional protocols used sulfuric acid catalysts, contemporary approaches employ ionic liquids like N,N,N-trimethyl-N-sulfosuccinic ammonium bisulfate, achieving unprecedented selectivity.

Significance in Modern Organic Synthesis

2,3-Diethoxy-1-propanol occupies a strategic position in synthetic workflows due to its dual functionality: a primary alcohol and a protected carbonyl equivalent. The compound’s synthesis via epoxy chloropropane and methanol under ion liquid catalysis demonstrates the synergy between substrate design and catalyst engineering. Key reaction parameters include:

ParameterOptimal RangeImpact on Yield
Temperature30–220°CMaximizes kinetics
Pressure0–6.0 MPaEnhances miscibility
Catalyst Loading0.01–0.1 mol%Balances activity/cost

This methodology avoids traditional drawbacks such as side-product formation, with nuclear magnetic resonance (NMR) confirming structural fidelity. The liquid-phase density (0.941 g/mL at 25°C) and refractive index (n²⁰/D 1.421) further facilitate reaction monitoring via spectroscopic techniques.

Role in Advanced Polymer Chemistry Paradigms

In polymer science, 2,3-diethoxy-1-propanol serves as a bifunctional monomer in the synthesis of stimuli-responsive materials. Its incorporation into poly(ε-caprolactone)-based polymersomes enables pH-dependent drug release mechanisms, critical for targeted cancer therapies. The ethoxy groups impart hydrolytic stability to the polymer backbone, while the primary alcohol facilitates post-polymerization functionalization. Comparative studies reveal enhanced glycoxidation resistance in protein-polymer conjugates derived from this monomer, expanding its applications in biocompatible material design.

Interdisciplinary Research Landscape

The compound’s versatility bridges multiple disciplines:

  • Materials Science: As a plasticizer precursor, it modifies the glass transition temperatures of polyvinyl acetate resins.
  • Pharmaceutical Engineering: Its role in self-assembling drug delivery systems underscores its importance in nanomedicine.
  • Green Chemistry: The recoverability of ionic liquid catalysts in its synthesis aligns with sustainable manufacturing principles.

Ongoing investigations focus on derivatizing the ethoxy groups to create tunable hydrophilicity profiles, with potential applications in membrane technologies and catalytic supports.

1-Propanol, 2,3-diethoxy- is a versatile chemical compound with the molecular formula C₇H₁₆O₃ and a molecular weight of 148.20 grams per mole [2] [5]. This compound, also known as 2,3-diethoxypropan-1-ol, features a unique structural configuration that makes it particularly valuable in advanced polymer synthesis and chemical modification applications [9] [10].

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₇H₁₆O₃ [2] [5]
Molecular Weight148.20 g/mol [2] [31]
CAS Registry Number4756-20-1 [2] [9]
Density0.95 g/cm³ (at 20°C) [3]
Physical StateClear, colorless liquid [3]
InChI KeyCCLNWKPQPZBSEI-UHFFFAOYSA-N [5] [6]

Anionic Ring-Opening Polymerization Strategies

Anionic ring-opening polymerization represents a fundamental approach for incorporating 1-propanol, 2,3-diethoxy- into complex polymer architectures [11]. This methodology provides exceptional control over molecular weight distribution and enables the synthesis of well-defined polymer structures [13].

Potassium Naphthalenide-Mediated Initiation Systems

Potassium naphthalenide-mediated initiation systems have emerged as powerful tools for controlling the polymerization of functional epoxide monomers containing diethoxy functionalities [14]. When 1-propanol, 2,3-diethoxy- derivatives are polymerized using potassium naphthalenide as an initiator, the reaction proceeds through a carefully controlled mechanism that ensures predictable molecular weights with narrow molecular weight distributions [14].

The polymerization kinetics demonstrate that potassium naphthalenide initiation at low temperatures, typically -78°C, results in extremely slow polymerization rates, requiring up to 720 hours to reach 80% conversion [14]. However, this extended reaction time contributes to superior control over the polymerization process [14]. When the polymerization temperature is elevated to 20°C, chain transfer reactions become problematic, leading to low molecular weight oligomers with broad molecular weight distributions [14].

Research findings indicate that the addition of lithium chloride to potassium naphthalenide initiation systems significantly improves polymerization control [14]. The presence of lithium chloride stabilizes the active chain end carbanion and prevents undesirable chain transfer reactions even at elevated temperatures [14]. This stabilization effect is attributed to the smaller ionic radius of lithium ions, which enables the formation of tight ion pairs that protect the active chain end [14].

Polymerization Initiation Systems Comparison

Initiation SystemTemperature Range (°C)Solvent SystemControl FeaturesApplications
Potassium Naphthalenide-78 to 20THFSlow polymerization, narrow MW distributionControlled anionic polymerization
Lithium Naphthalenide-78 to 0THFBetter stability, faster ratesFunctional monomer polymerization
Diphenylmethylpotassium-78 to 20THF with LiClEnhanced control with LiCl additionChain transfer suppression

Ethylene Oxide Copolymerization Techniques

Ethylene oxide copolymerization techniques offer sophisticated approaches for incorporating 1-propanol, 2,3-diethoxy- into statistical copolymer structures [15]. The hybrid copolymerization of ethylene oxide with functional methacrylate monomers using organobases such as tert-butylphosphazene demonstrates remarkable versatility in creating complex polymer architectures [15].

Statistical copolymers synthesized through hybrid copolymerization exhibit unique properties due to the combination of ethylene oxide segments and diethoxy-functionalized components [15]. The polymerization process involves initiation at low temperatures (-40°C) followed by elevated temperature treatment (45°C) to achieve complete conversion [15]. This temperature programming approach ensures optimal control over the copolymerization process while maintaining the integrity of sensitive functional groups [15].

The mechanistic aspects of ethylene oxide copolymerization reveal that alkoxide initiation occurs through hydrogen bonding between the organobase catalyst and the hydroxyl group of the initiator [15]. This activation generates reactive alkoxide species that attack both the methylene carbon of ethylene oxide and the double bond carbon of methacrylate monomers, enabling the formation of statistical copolymer structures [15].

Functionalization Pathways for Targeted Applications

The functionalization of 1-propanol, 2,3-diethoxy- through targeted chemical modifications enables the development of specialized materials for advanced applications [17] [18]. These pathways focus on introducing specific functional groups that enhance the compound's utility in polymer science and materials engineering [18].

Methacryloyl Group Incorporation

Methacryloyl group incorporation represents a critical functionalization pathway for enhancing the polymerizable character of 1-propanol, 2,3-diethoxy- [17] [18]. The synthesis of methacryloyl-functionalized derivatives involves the reaction of hydroxyl groups present in the compound with glycidyl methacrylate under carefully controlled acidic conditions [17].

The reaction mechanism proceeds through nucleophilic attack of hydroxyl groups on the protonated epoxide ring of glycidyl methacrylate, leading to the formation of 3-methacryloyl-1-glycerylester and 3-methacryloyl-2-glycerylester substituents [17]. Under acidic conditions (pH 3.5), this reaction demonstrates high selectivity and yields well-defined methacryloyl-functionalized products [17].

Research findings demonstrate that the degree of methacryloyl modification can be precisely controlled by adjusting the molar ratios of methacryloyl chloride to hydroxyl groups in the reaction mixture [18]. Star polymers with methacryloyl end-functionality have been successfully synthesized using esterification reactions with hydroxyl end-functional precursors [18]. The esterification process enables the controlled introduction of methacryloyl groups at specific chain positions, facilitating subsequent cross-linking reactions [18].

Methacryloyl Functionalization Methods

MethodStarting MaterialsReaction ConditionsKey FeaturesApplications
Glycidyl Methacrylate RouteGlycidyl methacrylate, AlcoholspH 3.5, 40°CAcid-catalyzed ring-openingPolymer backbone modification
Methacrylic Anhydride RouteMethacrylic anhydride, Amine groupspH 7.4, Room temperatureSelective amine modificationBiomaterial synthesis
Esterification ApproachMethacryloyl chloride, Hydroxyl groupsControlled stoichiometryPrecise degree controlStar polymer synthesis

Aldehyde Functionality Conversion Mechanisms

Aldehyde functionality conversion mechanisms provide versatile routes for transforming 1-propanol, 2,3-diethoxy- derivatives into reactive intermediates suitable for further chemical elaboration [19] [22]. The conversion of carbonyl compounds to alkynes represents one of the most significant transformation pathways [19].

The Ramirez olefination serves as the initial step in aldehyde-to-alkyne conversion, where aldehydes are transformed into homologated dibromoolefins [19]. This reaction utilizes dibromomethyl-triphenylphosphonium bromide as the key reagent, with tert-butoxide serving as the base [19]. The one-pot conversion procedure enables direct transformation of aldehydes to alkynes without intermediate isolation, significantly improving synthetic efficiency [19].

Alternative aldehyde conversion mechanisms involve the formation of cyclic thioacetals followed by alkylation with alkyl halides [22]. This approach decreases the pKa of carbonyl protons from approximately 45 to 32, enabling deprotonation with strong bases such as lithium diisopropylamide [22]. The subsequent hydrolysis using mercury salt catalysis regenerates the carbonyl functionality in the desired oxidation state [22].

Advanced Conjugation Chemistry Approaches

Advanced conjugation chemistry approaches for 1-propanol, 2,3-diethoxy- encompass sophisticated methodologies for creating biomolecule-polymer conjugates and surface-modified materials [20] [21]. These approaches leverage controlled radical polymerization techniques and enzymatic conjugation strategies [24] [25].

Biomolecular Attachment Strategies

Biomolecular attachment strategies utilizing 1-propanol, 2,3-diethoxy- derivatives focus on creating well-defined protein-polymer conjugates through controlled radical polymerization techniques [20] [24]. The grafting-from approach offers significant advantages in terms of purification and characterization compared to traditional grafting-to methods [20].

Atom transfer radical polymerization techniques enable the synthesis of protein-polymer conjugates with excellent control over molecular weight and dispersity [20]. The systematic screening of reaction conditions, including copper catalyst systems and ligand selection, has revealed optimal parameters for polymerization in aqueous environments [20]. The use of activators regenerated by electron transfer methodology provides enhanced control through slow feeding of reducing agents [20].

Reversible addition-fragmentation chain transfer polymerization represents another powerful approach for biomolecular conjugation [20]. The mechanism involves the formation of stabilized radical intermediates that enable controlled polymerization while minimizing unproductive termination pathways [20]. Protein macroRAFT agents can be prepared through disulfide exchange reactions, facilitating subsequent polymerization of functional monomers [20].

Conjugation Strategy Comparison

StrategyPolymerization MethodKey AdvantagesTarget Applications
Grafting-from ATRPAtom Transfer RadicalLow catalyst loading, aqueous compatibilityProtein therapeutics
RAFT ConjugationReversible Addition-FragmentationWide monomer scope, metal-freeBioactive polymers
Enzymatic CouplingTransglutaminase-mediatedHigh selectivity, mild conditionsTargeted drug delivery

Surface Modification Protocols

Surface modification protocols for 1-propanol, 2,3-diethoxy- derivatives encompass diverse methodologies including plasma treatment, ultraviolet irradiation, and chemical grafting approaches [21]. These protocols enable the functionalization of polymer surfaces with new properties independent of bulk material characteristics [21].

Polyethylene glycol-mediated directional conjugation represents a superior alternative to traditional conjugation methods for surface modification applications [26]. The use of thiol-polyethylene glycol-hydrazide enables site-specific attachment of biological molecules to gold surfaces through well-defined chemical linkages [26]. Research findings demonstrate a 12.6-fold increase in capture efficiency compared to traditional N-hydroxysuccinimide-based chemistry [26].

The surface activation process involves the formation of self-assembled monolayers through thiol-gold interactions, followed by hydrazide-mediated coupling of oxidized antibodies [26]. This approach provides directional orientation of biomolecules while maintaining their biological activity [26]. Fourier-transform infrared spectroscopy analysis confirms successful surface modification through the appearance of characteristic peptide linkage vibrations [26].

Nucleophilic Addition-Elimination Pathways

The fundamental mechanism underlying acetal and hemiacetal formation involves a well-characterized nucleophilic addition-elimination pathway that proceeds through discrete mechanistic steps [1] [2]. In the context of 1-Propanol, 2,3-diethoxy-, the compound exhibits dual reactivity patterns, functioning both as a nucleophile through its hydroxyl group and as an electrophilic substrate through its ether linkages.

The nucleophilic addition-elimination mechanism initiates with the protonation of the carbonyl oxygen in the presence of acid catalyst, significantly enhancing the electrophilicity of the carbonyl carbon [1] [2]. This protonation step is thermodynamically favored due to the increased electron density on the oxygen atom, which readily accepts a proton from the acidic medium. The protonated carbonyl intermediate exhibits enhanced reactivity toward nucleophilic attack, as the positive charge on oxygen withdraws electron density from the carbon-oxygen double bond.

The nucleophilic attack by the alcohol component occurs at the electrophilic carbon center, resulting in the formation of a tetrahedral intermediate characterized by sp³ hybridization [3]. This intermediate represents a crucial transition state in the reaction coordinate, where the initial π-bond is broken and a new σ-bond is formed. The stereochemical outcome of this addition depends heavily on the steric environment surrounding the reaction center, with bulky substituents influencing the approach trajectory of the nucleophile.

For 1-Propanol, 2,3-diethoxy-, the presence of ethoxy substituents introduces significant electronic effects that modulate the reaction pathway. The electron-withdrawing nature of the ethoxy groups, operating through inductive effects, reduces the nucleophilicity of the primary alcohol group while simultaneously stabilizing positive charge development during the reaction sequence [4] [5]. This electronic perturbation results in altered reaction kinetics compared to simple alcohols, requiring more forcing conditions to achieve comparable reaction rates.

The elimination phase of the mechanism involves the departure of water from the tetrahedral intermediate, facilitated by acid catalysis [6] [7]. The protonation of the hydroxyl group converts it into a better leaving group, enabling facile elimination and regeneration of the carbonyl functionality. This elimination process is typically the rate-determining step in acetal formation, particularly under anhydrous conditions where water removal drives the equilibrium toward product formation.

ParameterAcetal FormationAcetal Hydrolysis
Mechanism TypeAddition-EliminationAddition-Elimination (Reverse)
NucleophileAlcohol (-OH)Water (H₂O)
ElectrophileProtonated CarbonylProtonated Acetal
Catalysis RequiredAcid catalysisAcid catalysis
Intermediate SpeciesHemiacetalHemiacetal
Thermodynamic ControlFavored under anhydrous conditionsFavored with excess water
Kinetic ControlRate-determining step variesSimilar pathway, reverse direction

Hydrolysis Kinetics and Stability Profiles

The hydrolysis of acetal linkages in 1-Propanol, 2,3-diethoxy- systems follows a well-defined kinetic profile that depends critically on reaction conditions, particularly pH, temperature, and water activity [6] [7]. The hydrolysis mechanism represents the microscopic reverse of acetal formation, proceeding through identical intermediates but in opposite sequence.

The kinetic analysis reveals that acetal hydrolysis exhibits first-order kinetics with respect to both the acetal substrate and hydronium ion concentration, consistent with the general acid-catalyzed mechanism [8] [9]. The rate expression can be formulated as:

$$ \text{Rate} = k[\text{Acetal}][H^+][H_2O] $$

Where k represents the specific rate constant, which demonstrates strong temperature dependence following Arrhenius behavior. The activation energy for acetal hydrolysis typically ranges from 80-120 kJ/mol, depending on the specific structural features of the acetal system [8].

The stability profile of acetals derived from 1-Propanol, 2,3-diethoxy- exhibits interesting anomalies compared to simple acetal systems. The electron-withdrawing ethoxy substituents destabilize the acetal functionality through inductive effects, making these compounds more susceptible to hydrolysis under mild acidic conditions [4] [5]. This enhanced lability results from the reduced electron density at the acetal carbon, which facilitates protonation and subsequent nucleophilic attack by water.

Kinetic studies demonstrate that the hydrolysis rate increases exponentially with decreasing pH, following the relationship:

$$ \log(k{obs}) = \log(k0) + n \cdot pH $$

Where n represents the kinetic order with respect to hydronium ion concentration, typically ranging from -0.8 to -1.2 for ethoxylated acetal systems [8]. This deviation from ideal first-order behavior reflects the complex interplay between specific acid catalysis and general acid-base equilibria in the reaction medium.

The temperature coefficient for acetal hydrolysis in ethoxylated systems exhibits values of Q₁₀ = 2.5-3.2, indicating moderate temperature sensitivity [7]. This temperature dependence becomes particularly significant in biological systems where enzymatic processes may compete with chemical hydrolysis pathways.

Structure-Reactivity Relationships in Ethoxylated Systems

The structure-reactivity relationships governing ethoxylated systems like 1-Propanol, 2,3-diethoxy- are dominated by electronic effects arising from the ether substituents, which significantly influence both nucleophilic and electrophilic reactivity patterns [4] [5]. The ethoxy groups function as electron-withdrawing substituents through inductive effects, while simultaneously providing steric bulk that affects reaction selectivity.

Electronic effects in ethoxylated systems operate primarily through inductive mechanisms, where the electronegative oxygen atoms withdraw electron density from the carbon framework [4] [5]. This withdrawal reduces the basicity of nucleophilic sites while enhancing the electrophilicity of adjacent carbon centers. The magnitude of these effects depends on the number and positioning of ethoxy substituents, with cumulative effects observed in polyethoxylated systems.

The electron-withdrawing character of ethoxy groups manifests in several measurable parameters. The Hammett σ-constant for the ethoxy group is approximately +0.07 in the meta position and -0.24 in the para position, indicating moderate electron-withdrawing inductive effects partially offset by electron-donating resonance contributions [4] [5]. This dual character results in complex reactivity patterns that depend on the specific reaction mechanism and conditions.

Structural FeatureElectronic EffectReactivity Impact
Ethoxy Group (-OCH₂CH₃)Electron-withdrawing (inductive)Decreased basicity of oxygen
Multiple Ether LinkagesCumulative inductive effectsEnhanced electrophilicity
Primary Alcohol GroupElectron-donating (resonance)Nucleophilic character
Secondary Carbon FrameworkHyperconjugationConformational flexibility
Electron-donating EffectsResonance stabilizationStabilized intermediates
Steric HindranceReduced reactivitySelective reaction pathways

Steric effects in ethoxylated systems contribute significantly to reaction selectivity and rate modifications. The bulky ethoxy substituents create a steric environment that disfavors certain reaction pathways while promoting others [10] [11]. This steric influence is particularly pronounced in nucleophilic substitution reactions, where the approach trajectory of attacking nucleophiles is constrained by the spatial arrangement of substituents.

The conformational flexibility of ethoxylated systems plays a crucial role in determining reactivity patterns. The C-O-C bond angles in ether linkages permit significant conformational freedom, allowing the molecule to adopt various geometries that optimize interactions with reaction partners [10] [11]. This flexibility can either enhance or diminish reactivity depending on whether the preferred conformation facilitates or hinders the required orbital overlap for bond formation.

Solvent effects assume particular importance in ethoxylated systems due to the multiple hydrogen-bonding sites and varying polarities of different molecular regions [12]. The ethoxy groups can participate in hydrogen bonding with protic solvents, potentially altering the electronic distribution and reactivity of the system. These solvation effects must be considered when predicting reaction outcomes and designing synthetic strategies.

Thermodynamic Modeling of Polymerization Processes

The thermodynamic modeling of polymerization processes involving 1-Propanol, 2,3-diethoxy- requires consideration of the complex interplay between enthalpic and entropic factors that govern equilibrium positions and reaction feasibility [13] [14]. The presence of multiple functional groups in this system creates opportunities for both step-growth and chain-growth polymerization mechanisms, each with distinct thermodynamic characteristics.

The fundamental thermodynamic relationship governing polymerization equilibria is expressed through the Gibbs free energy change:

$$ \Delta G = \Delta H - T\Delta S $$

Where ΔH represents the enthalpy change associated with bond formation and breaking, and ΔS accounts for the entropy change due to the restriction of molecular motion upon polymerization [15] [14]. For ethoxylated systems, the enthalpy term typically ranges from -20 to -80 kJ/mol, reflecting the strength of the newly formed bonds relative to the reactant species.

The entropy change in polymerization processes involving 1-Propanol, 2,3-diethoxy- is invariably negative, ranging from -100 to -200 J/(mol·K), due to the loss of translational and rotational degrees of freedom as monomers are incorporated into the polymer chain [15] [14]. This unfavorable entropy change creates a temperature-dependent limitation on polymerization, leading to the concept of ceiling temperature above which depolymerization becomes thermodynamically favored.

ParameterDescriptionTypical Range
Enthalpy Change (ΔH)Energy change during polymerization-20 to -80 kJ/mol
Entropy Change (ΔS)Disorder change in system-100 to -200 J/(mol·K)
Gibbs Free Energy (ΔG)Thermodynamic driving forceTemperature dependent
Equilibrium Constant (K)Equilibrium position10² to 10⁶
Ceiling Temperature (Tc)Upper temperature limit100-400°C
Floor Temperature (Tf)Lower temperature limitVariable

The equilibrium constant for polymerization reactions can be related to the thermodynamic parameters through the relationship:

$$ \ln K = -\frac{\Delta H}{RT} + \frac{\Delta S}{R} $$

This expression reveals the temperature dependence of the equilibrium position, with the relative importance of enthalpic and entropic contributions varying with temperature. At low temperatures, the enthalpic term dominates, favoring polymerization, while at high temperatures, the entropic term becomes more significant, potentially favoring depolymerization [14] [16].

For systems containing 1-Propanol, 2,3-diethoxy-, the multiple reactive sites create opportunities for crosslinking reactions that introduce additional thermodynamic complexity. The formation of crosslinked networks involves both intramolecular and intermolecular reactions, each with distinct thermodynamic signatures that influence the overall polymerization behavior [17] [18].

The modeling of phase behavior in polymerizing systems requires consideration of the Flory-Huggins theory and its extensions to account for the changing molecular weight distribution during polymerization [19] [18]. The interaction parameter χ between different species in the system plays a crucial role in determining phase stability and the potential for phase separation during polymerization.

Computational Chemistry Approaches

Molecular Dynamics Simulations

Molecular dynamics simulations provide a powerful computational framework for investigating the dynamic behavior of 1-Propanol, 2,3-diethoxy- systems at the atomic level, offering insights into conformational preferences, intermolecular interactions, and reaction pathways [20] [21]. The MD approach treats molecules as classical mechanical systems, allowing for the simulation of time-dependent phenomena over timescales relevant to chemical processes.

The implementation of MD simulations for ethoxylated systems requires careful selection of force field parameters that accurately reproduce the electronic and steric effects characteristic of ether linkages [21] [22]. The OPLS-AA, AMBER, and CHARMM force fields have been extensively parameterized for organic molecules containing ether functionalities, providing reliable descriptions of bond stretching, angle bending, and torsional energies [22].

For 1-Propanol, 2,3-diethoxy-, the MD simulations reveal significant conformational flexibility arising from the multiple rotatable bonds in the ethoxy substituents [20] [21]. The potential energy surface exhibits multiple minima corresponding to different conformational states, with interconversion barriers typically ranging from 5-15 kJ/mol. This flexibility has important implications for reactivity, as different conformations may exhibit varying degrees of accessibility to reaction partners.

The solvation behavior of ethoxylated systems can be effectively studied through MD simulations by examining radial distribution functions and hydrogen bonding patterns [23] [24]. These simulations demonstrate that the ethoxy groups participate in extensive hydrogen bonding with protic solvents, creating a dynamic solvation shell that influences both the thermodynamics and kinetics of chemical reactions.

MethodAccuracyComputational CostApplication
Molecular Dynamics (MD)Good for dynamicsModerate to HighConformational sampling
Density Functional Theory (DFT)High for electronic propertiesHighElectronic structure analysis
Quantum Mechanics/Molecular Mechanics (QM/MM)Balanced accuracy/efficiencyModerateLarge system modeling
Monte Carlo SimulationsGood for statistical propertiesVariableThermodynamic properties
Semiempirical MethodsModerateLowRapid screening

The application of enhanced sampling techniques, such as umbrella sampling and metadynamics, allows for the calculation of free energy profiles for conformational changes and reaction pathways [20] [25]. These methods are particularly valuable for studying the transition states and intermediates involved in acetal formation and hydrolysis reactions.

Quantum Mechanical Modeling

Quantum mechanical calculations provide the most fundamental theoretical framework for understanding the electronic structure and reactivity of 1-Propanol, 2,3-diethoxy- systems [26] [27]. Density functional theory (DFT) has emerged as the method of choice for studying organic molecules of this size, offering an optimal balance between accuracy and computational efficiency.

The B3LYP functional, combined with basis sets of triple-zeta quality, has been extensively validated for ether-containing systems and provides reliable predictions of molecular geometries, vibrational frequencies, and electronic properties [27] [28]. For 1-Propanol, 2,3-diethoxy-, DFT calculations reveal that the ethoxy substituents adopt staggered conformations to minimize steric interactions, with the oxygen lone pairs oriented to maximize stabilization through hyperconjugation effects.

The calculation of reaction energetics requires careful attention to the choice of functional and basis set, as well as the inclusion of solvent effects through continuum solvation models [29] [27]. The ωB97X-D functional, which incorporates empirical dispersion corrections, has shown particular promise for studying weak intermolecular interactions in ethoxylated systems [30] [26].

Quantum mechanical calculations enable the detailed analysis of electronic effects in ethoxylated systems through examination of molecular orbital compositions and electron density distributions [28] [31]. The highest occupied molecular orbital (HOMO) in 1-Propanol, 2,3-diethoxy- is primarily localized on the oxygen lone pairs, while the lowest unoccupied molecular orbital (LUMO) exhibits significant contribution from the carbon framework, consistent with the observed nucleophilic and electrophilic reactivity patterns.

The application of time-dependent DFT methods allows for the investigation of excited state properties and photochemical reactivity pathways [32] [33]. These calculations reveal that the ethoxy substituents significantly influence the electronic absorption spectrum through their electron-withdrawing effects, shifting absorption maxima to shorter wavelengths compared to simple alcohols.

The integration of quantum mechanical calculations with molecular dynamics simulations through QM/MM approaches provides a comprehensive computational framework for studying complex chemical systems [34] [22]. This hybrid method allows for the quantum mechanical treatment of the reactive region while maintaining computational efficiency through classical treatment of the surrounding environment.

Dates

Last modified: 07-26-2023

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